molecular formula C11H15NO B092691 Metamfepramone CAS No. 15351-09-4

Metamfepramone

Cat. No. B092691
CAS RN: 15351-09-4
M. Wt: 177.24 g/mol
InChI Key: KBHMHROOFHVLBA-UHFFFAOYSA-N
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Description

Metamfepramone, also known as dimethylcathinone, dimethylpropion, and dimepropion, is a stimulant drug of the phenethylamine and cathinone chemical classes . It was evaluated as an appetite suppressant and for the treatment of hypotension but was never widely marketed .


Synthesis Analysis

Metamfepramone was synthesized by various routes in the 1930s and 1940s and clinically evaluated as anorectic as well as a treatment of hypotension and symptoms of the common cold .


Molecular Structure Analysis

The molecular formula of Metamfepramone is C11H15NO . The average mass is 177.243 Da and the monoisotopic mass is 177.115356 Da .


Physical And Chemical Properties Analysis

Metamfepramone has a density of 1.0±0.1 g/cm3, a boiling point of 256.6±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 49.4±3.0 kJ/mol and a flash point of 84.9±12.0 °C .

Mechanism of Action

Target of Action

Metamfepramone, also known as dimethylcathinone, dimethylpropion, and dimepropion , is a stimulant drug of the phenethylamine and cathinone chemical classes . It primarily targets the brain and triggers a cascading release of norepinephrine, dopamine, and serotonin . These neurotransmitters play crucial roles in mood regulation, alertness, and the body’s reward system.

Mode of Action

Metamfepramone interacts with its targets by entering the brain and inducing the release of norepinephrine, dopamine, and serotonin . To a lesser extent, it acts as a dopaminergic and adrenergic reuptake inhibitor and in high concentrations as a monoamine oxidase inhibitor (MAOI) . This interaction results in changes such as increased alertness, energy, and enhanced self-esteem.

Biochemical Pathways

The biochemical pathways affected by Metamfepramone are primarily those involved in neurotransmitter release and reuptake. By inhibiting the reuptake of dopamine and adrenergic neurotransmitters, it increases their availability in the synaptic cleft, enhancing neurotransmission . The downstream effects of this include increased alertness, energy, and mood elevation.

Pharmacokinetics

It is known that metamfepramone is metabolized to produce n-methylpseudoephedrine and methcathinone . More research is needed to fully understand the ADME properties of Metamfepramone and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of Metamfepramone’s action primarily involve changes in neurotransmitter levels in the brain. By increasing the availability of norepinephrine, dopamine, and serotonin, Metamfepramone can induce effects such as euphoria, increased alertness and energy, and enhanced self-esteem .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of drugs, including Metamfepramone . Factors such as diet, exposure to other drugs or chemicals, and individual genetic makeup can impact how Metamfepramone is metabolized and how effectively it works . For instance, certain foods or drugs might induce or inhibit the enzymes involved in metabolizing Metamfepramone, thereby affecting its efficacy and potential side effects.

Safety and Hazards

Metamfepramone is harmful if swallowed, in contact with skin, or if inhaled . It is advised to wash thoroughly after handling, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(dimethylamino)-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-9(12(2)3)11(13)10-7-5-4-6-8-10/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHMHROOFHVLBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7057650
Record name Metamfepramone
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Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Metamfepramone

CAS RN

15351-09-4
Record name Metamfepramone
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Record name Metamfepramone
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Synthesis routes and methods I

Procedure details

N-Methylephedrine (500 mg, 2.79 mmol) was added to a solution of o-iodobenzoic acid I (7.8 g; 27.9 mmol) in DMSO (55 ml). After 48 hours the solution was diluted with NaHCO3 (2.5%, 30 ml) and extracted with ethyl acetate (3×10 ml). The combined organic layers were washed with water (2×5 ml), dried over sodium sulfate and evaporated to dryness under vacuum. The residue was purified by distillation to give 460 mg (92%) of 2-dimethylamino-1-phenyl-propan-1-one (boiling at 113°-117° C./12 mm).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

N-Methylephedrine (200 mg; 1.12 mmol) was added to a solution of o-iodoxybenzoic acid I (1.56 g, 5.59 mmol) and trifluoroacetic acid (0.13 ml) in DMSO (12 ml). After 8 hours the solution was diluted with NaHCO3 (2.5%, 30 ml) and extracted with ethyl acetate (3×10 ml). The combined organic layers were washed with water (2×5 ml), dried over sodium sulfate and evaporated to dryness under vacuum to give 180 mg (90%) of 2-dimethylamino-1-phenyl-propan-1-one identical to the sample obtained in Example 31.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.13 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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